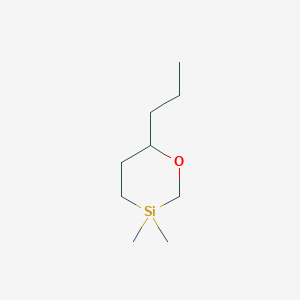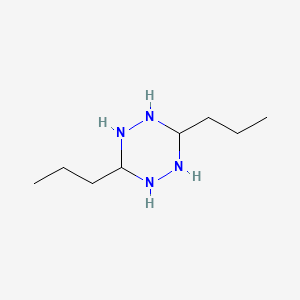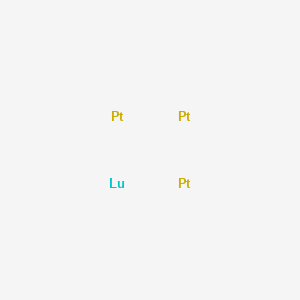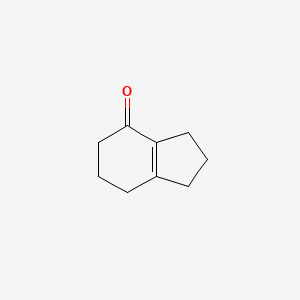
Benzene, 1,1'-sulfonylbis[4-isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-sulfonylbis[4-isocyanato-]: is a chemical compound with the molecular formula C14H8N2O4S. It is known for its unique structure, which includes two isocyanate groups attached to a benzene ring through a sulfonyl linkage. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-sulfonylbis[4-isocyanato-] typically involves the reaction of benzene-1,1’-sulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-sulfonylbis[4-isocyanato-] undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form carbamates.
Catalysts: Often used to enhance the reaction rate and selectivity.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’-sulfonylbis[4-isocyanato-] is used as a building block in the synthesis of various polymers and materials due to its reactive isocyanate groups .
Biology and Medicine: In biological research, this compound is used to modify proteins and other biomolecules through the formation of stable urea linkages .
Industry: The compound is employed in the production of polyurethane foams, coatings, and adhesives, where its reactivity with polyols and amines is utilized .
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-sulfonylbis[4-isocyanato-] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-sulfonylbis[4-chloro-]: Similar structure but with chloro groups instead of isocyanate groups.
Benzene, 1,1’-sulfonylbis[4-methyl-]: Contains methyl groups instead of isocyanate groups.
Uniqueness: Benzene, 1,1’-sulfonylbis[4-isocyanato-] is unique due to its dual isocyanate groups, which provide high reactivity and versatility in forming various chemical linkages. This makes it particularly valuable in polymer chemistry and material science .
Eigenschaften
CAS-Nummer |
13753-52-1 |
|---|---|
Molekularformel |
C14H8N2O4S |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
1-isocyanato-4-(4-isocyanatophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H8N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-8H |
InChI-Schlüssel |
OHTGNRSDSAOTLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)


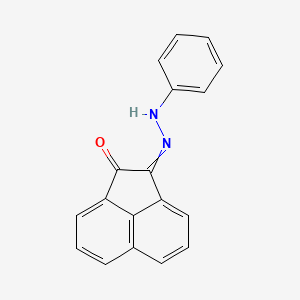
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
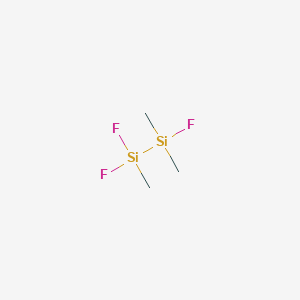
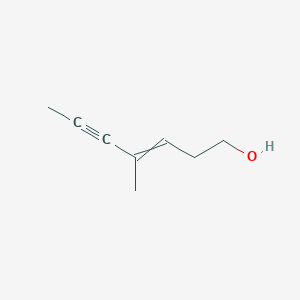
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
